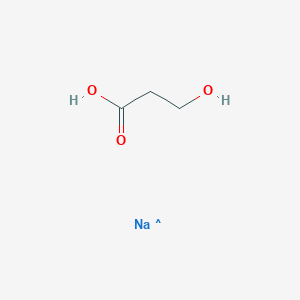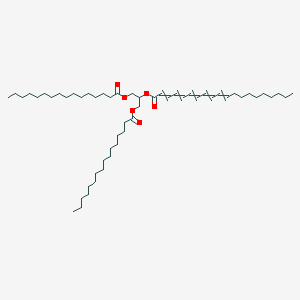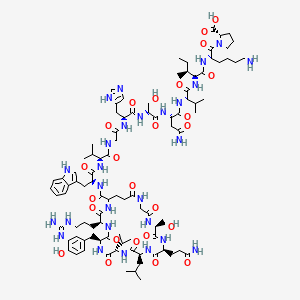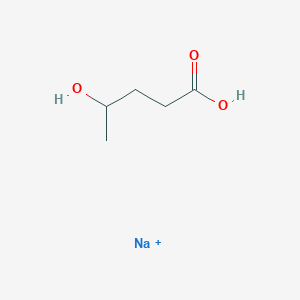
GHV (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Gamma-hydroxyvaleric acid (sodium salt) can be synthesized through the hydrolysis of gamma-valerolactone in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
C5H8O2+NaOH→C5H9O3Na
This reaction involves the ring opening of gamma-valerolactone to form gamma-hydroxyvaleric acid, which then reacts with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of gamma-hydroxyvaleric acid (sodium salt) typically involves the large-scale hydrolysis of gamma-valerolactone using sodium hydroxide under controlled conditions. The reaction is carried out in aqueous solution, and the product is isolated through crystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions
Gamma-hydroxyvaleric acid (sodium salt) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gamma-valerolactone.
Reduction: It can be reduced to form gamma-hydroxyvaleric acid.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Gamma-valerolactone.
Reduction: Gamma-hydroxyvaleric acid.
Substitution: Various substituted gamma-hydroxyvaleric acid derivatives.
Scientific Research Applications
Gamma-hydroxyvaleric acid (sodium salt) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on biological systems, particularly its interaction with gamma-aminobutyric acid receptors.
Medicine: Investigated for its potential therapeutic uses, including as a sedative and in the treatment of narcolepsy.
Industry: Used in the synthesis of various chemical compounds and as a solvent in certain industrial processes
Mechanism of Action
Gamma-hydroxyvaleric acid (sodium salt) exerts its effects primarily through its interaction with gamma-aminobutyric acid receptors in the brain. It acts as a weak agonist at these receptors, leading to sedative and depressant effects. The compound also interacts with gamma-hydroxybutyric acid receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Gamma-hydroxybutyric acid (sodium salt): A related compound with similar sedative properties but higher potency.
Gamma-butyrolactone: A precursor to gamma-hydroxybutyric acid with similar effects.
1,4-Butanediol: Another precursor to gamma-hydroxybutyric acid with similar effects
Uniqueness
Gamma-hydroxyvaleric acid (sodium salt) is unique in its lower potency compared to gamma-hydroxybutyric acid, which makes it less likely to be abused. it still retains similar sedative properties, making it useful in certain therapeutic contexts .
Properties
Molecular Formula |
C5H10NaO3+ |
|---|---|
Molecular Weight |
141.12 g/mol |
IUPAC Name |
sodium;4-hydroxypentanoic acid |
InChI |
InChI=1S/C5H10O3.Na/c1-4(6)2-3-5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1 |
InChI Key |
MEGFTCUCXBRUTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-1-{3-[(1E)-2-(4-methoxyphenyl)ethenyl]phenyl}urea](/img/structure/B10815236.png)
![N-[6-(4-fluoro-3-{2-[3-(trifluoromethyl)phenyl]acetamido}phenoxy)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide](/img/structure/B10815241.png)
![7-(((1R,2S)-2-Aminocyclohexyl)amino)-4-oxo-5-(m-tolylamino)-3,4-dihydropyrido[3,4-d]pyridazine-8-carbonitrile](/img/structure/B10815245.png)
![2-[4-(7-Methyl-2-pyridin-3-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-2-phenylacetamide](/img/structure/B10815252.png)
![4-[4-(8-methoxy-2,4-dioxo-3-propylpurino[7,8-a]pyridin-1-yl)butylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B10815264.png)

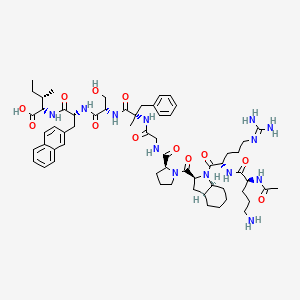
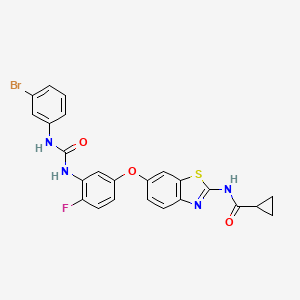
![5-[5-[2-amino-3-(1H-indol-3-yl)propoxy]pyridin-3-yl]-3-(furan-2-ylmethylidene)-1H-indol-2-one](/img/structure/B10815276.png)
